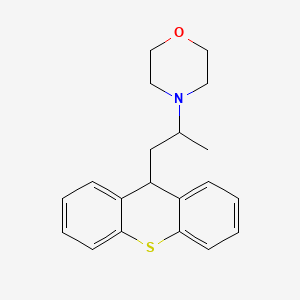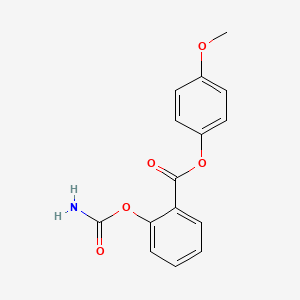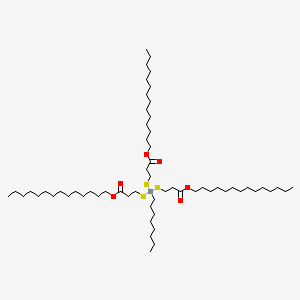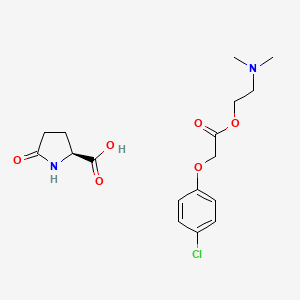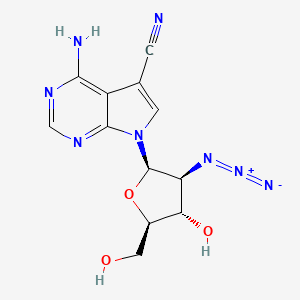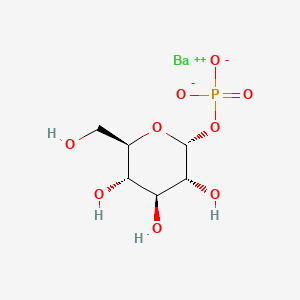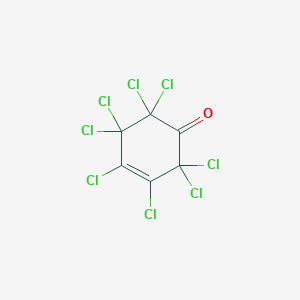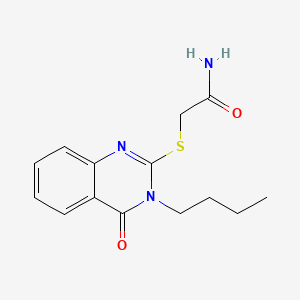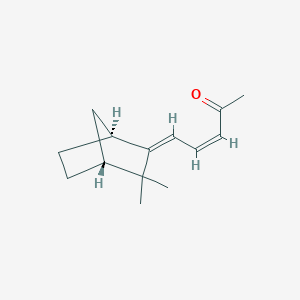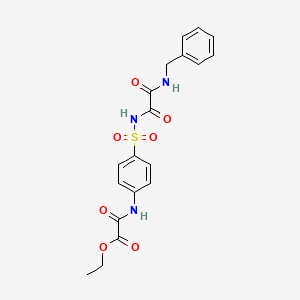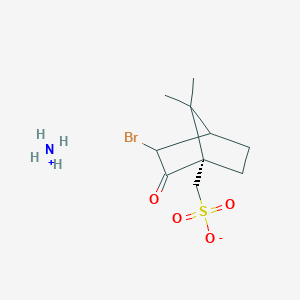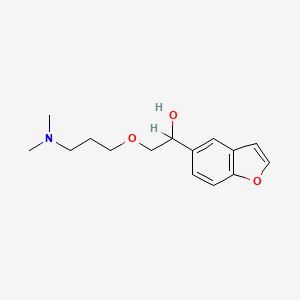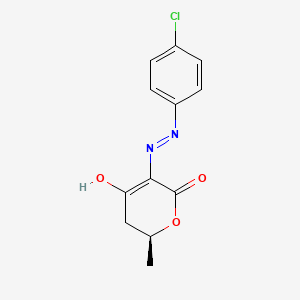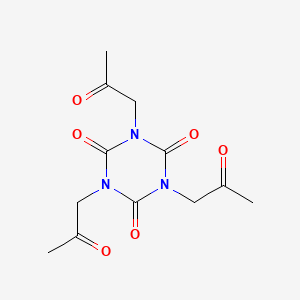
Tris(2-oxopropyl)isocyanurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-oxopropyl)isocyanurate: is a chemical compound with the molecular formula C12H15N3O6 . It is known for its unique structure, which includes three oxopropyl groups attached to an isocyanurate core. This compound is used in various industrial and scientific applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Tris(2-oxopropyl)isocyanurate can be synthesized through a multi-step process involving the reaction of cyanuric acid with propylene oxide. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the oxopropyl groups. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: Tris(2-oxopropyl)isocyanurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The oxopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols are often used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Tris(2-oxopropyl)isocyanurate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
作用机制
The mechanism by which tris(2-oxopropyl)isocyanurate exerts its effects involves its interaction with specific molecular targets. The oxopropyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and stability. The pathways involved may include enzymatic reactions and binding to receptors or other biomolecules .
相似化合物的比较
Tris(2,3-epoxypropyl)isocyanurate: This compound has epoxy groups instead of oxopropyl groups, leading to different reactivity and applications.
Tris(2-hydroxyethyl)isocyanurate: This compound contains hydroxyethyl groups, which influence its solubility and reactivity.
Tris(2,3-dibromopropyl)isocyanurate: This brominated compound is used as a flame retardant and has different environmental and biological impacts
Uniqueness: Tris(2-oxopropyl)isocyanurate is unique due to its specific structure and the presence of oxopropyl groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it valuable in various applications, from industrial production to scientific research .
属性
CAS 编号 |
61050-97-3 |
|---|---|
分子式 |
C12H15N3O6 |
分子量 |
297.26 g/mol |
IUPAC 名称 |
1,3,5-tris(2-oxopropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H15N3O6/c1-7(16)4-13-10(19)14(5-8(2)17)12(21)15(11(13)20)6-9(3)18/h4-6H2,1-3H3 |
InChI 键 |
RWZLXYPTENHFST-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CN1C(=O)N(C(=O)N(C1=O)CC(=O)C)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


